molecular formula C16H14F3NO3 B13713371 3-Salicyloyl-5-(3-hydroxypropyl)-

3-Salicyloyl-5-(3-hydroxypropyl)-

Cat. No.: B13713371
M. Wt: 325.28 g/mol
InChI Key: DIEYQQKCGGWMRV-UHFFFAOYSA-N
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Description

3-Salicyloyl-5-(3-hydroxypropyl)- is a chemical compound that belongs to the class of salicyloyl derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of 3-Salicyloyl-5-(3-hydroxypropyl)- consists of a salicyloyl group attached to a 3-hydroxypropyl chain, which imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Salicyloyl-5-(3-hydroxypropyl)- can be achieved through several synthetic routes. One common method involves the esterification of salicylic acid with 3-hydroxypropyl alcohol in the presence of a catalyst. The reaction typically requires mild conditions, such as room temperature and atmospheric pressure, to yield the desired product with high purity .

Industrial Production Methods

For large-scale industrial production, the synthesis of 3-Salicyloyl-5-(3-hydroxypropyl)- can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, resulting in higher yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

3-Salicyloyl-5-(3-hydroxypropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-Salicyloyl-5-(3-hydroxypropyl)- can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-Salicyloyl-5-(3-hydroxypropyl)- involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Salicyloyl-5-(3-hydroxypropyl)- is unique due to its specific combination of the salicyloyl and hydroxypropyl groups. This combination provides distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C16H14F3NO3

Molecular Weight

325.28 g/mol

IUPAC Name

(2-hydroxyphenyl)-[5-(3-hydroxypropyl)-2-(trifluoromethyl)pyridin-3-yl]methanone

InChI

InChI=1S/C16H14F3NO3/c17-16(18,19)15-12(8-10(9-20-15)4-3-7-21)14(23)11-5-1-2-6-13(11)22/h1-2,5-6,8-9,21-22H,3-4,7H2

InChI Key

DIEYQQKCGGWMRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(N=CC(=C2)CCCO)C(F)(F)F)O

Origin of Product

United States

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